2-Undecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Undecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is a complex organic compound that belongs to the family of benzo[b]thieno[2,3-d]thiophenes. These compounds are known for their unique structural properties, which make them valuable in various scientific and industrial applications. The presence of an undecyl group enhances its solubility and processability, making it a promising candidate for organic electronics and other advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Undecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene typically involves multiple steps, starting with the construction of the benzo[b]thieno[2,3-d]thiophene core. One common method involves the Fiesselmann thiophene synthesis, where ketones are treated with methyl thioglycolate in the presence of DBU and calcium oxide powder . Another approach includes the Friedel-Crafts acylation of (hetero)arenes with 3-chlorobenzo[b]thiophene-2-carbonyl chlorides, followed by treatment with sodium sulfide and an alkylating agent .
Industrial Production Methods
Industrial production of this compound may involve scalable solution-processable methods. For instance, solution shearing techniques can be employed to form thin films of the compound, which are essential for applications in organic thin-film transistors . These methods ensure high molecular packing and crystallinity, which are crucial for the performance of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Undecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups that enhance the compound’s electronic properties.
Reduction: Used to modify the compound’s electronic structure.
Substitution: Commonly involves halogenation or alkylation to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[b]thieno[2,3-d]thiophene derivatives with enhanced electronic properties, while substitution reactions can introduce various functional groups that modify the compound’s solubility and reactivity.
Wissenschaftliche Forschungsanwendungen
2-Undecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing advanced organic materials.
Medicine: Investigated for use in drug delivery systems and as a component in diagnostic devices.
Industry: Employed in the production of organic thin-film transistors and other electronic devices
Wirkmechanismus
The mechanism of action of 2-Undecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene involves its interaction with molecular targets through its unique electronic structure. The compound’s conjugated system allows for efficient charge transport, making it suitable for use in organic semiconductors. The undecyl group enhances its solubility and processability, facilitating its incorporation into various devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[b]thieno[2,3-d]thiophene: Lacks the undecyl group, resulting in different solubility and processability properties.
Benzo[4,5]selenopheno[3,2-b]thiophene: Contains selenium instead of sulfur, leading to different electronic properties.
2-Bromo benzothieno[3,2-b] benzothiophene: A brominated derivative with distinct reactivity and applications.
Uniqueness
2-Undecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene stands out due to the presence of the undecyl group, which enhances its solubility and processability. This makes it particularly valuable for applications in organic electronics, where these properties are crucial for device performance.
Eigenschaften
Molekularformel |
C25H30S2 |
---|---|
Molekulargewicht |
394.6 g/mol |
IUPAC-Name |
2-undecyl-[1]benzothiolo[3,2-b][1]benzothiole |
InChI |
InChI=1S/C25H30S2/c1-2-3-4-5-6-7-8-9-10-13-19-16-17-21-23(18-19)27-24-20-14-11-12-15-22(20)26-25(21)24/h11-12,14-18H,2-10,13H2,1H3 |
InChI-Schlüssel |
VOFHRVGENHODQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.